p-Dimethylaminobenzylidene p-phenetidine

Description

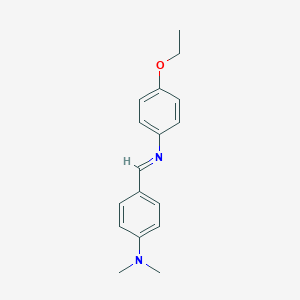

Structure

3D Structure

Properties

IUPAC Name |

4-[(4-ethoxyphenyl)iminomethyl]-N,N-dimethylaniline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H20N2O/c1-4-20-17-11-7-15(8-12-17)18-13-14-5-9-16(10-6-14)19(2)3/h5-13H,4H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ULZYQFCXFXYXBU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC=C(C=C1)N=CC2=CC=C(C=C2)N(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H20N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

268.35 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

15484-93-2 | |

| Record name | p-Dimethylaminobenylidine-p-phenetidine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0015484932 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | N-(4-(DIMETHYLAMINO)BENZYLIDENE)-P-PHENETIDINE | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies and Chemical Transformations

Conventional Synthetic Routes to p-Dimethylaminobenzylidene p-phenetidine (B124905)

The primary and most conventional method for synthesizing p-Dimethylaminobenzylidene p-phenetidine involves the condensation reaction between p-phenetidine and 4-dimethylaminobenzaldehyde. This reaction is a classic example of Schiff base formation, where the primary amine of p-phenetidine reacts with the carbonyl group of 4-dimethylaminobenzaldehyde to form an imine.

Condensation Reactions Involving p-Phenetidine and 4-Dimethylaminobenzaldehyde

A common experimental procedure for the synthesis of this compound involves the dropwise addition of an absolute ethanol (B145695) solution of 4-dimethylaminobenzaldehyde to an absolute ethanol solution of p-phenetidine. nih.gov The reaction mixture is then heated under reflux with stirring for a period, typically around 3 hours. nih.gov Following the reaction, the mixture is filtered. The resulting clear solution is then allowed to stand at room temperature, which, after a period of several days, can yield large, pale-yellow, block-shaped crystals of the title compound suitable for analysis. nih.gov

Table 1: Experimental Parameters for the Synthesis of this compound

| Parameter | Value |

| Reactant 1 | p-Phenetidine |

| Reactant 2 | 4-Dimethylaminobenzaldehyde |

| Solvent | Absolute Ethanol |

| Reaction Time | 3 hours |

| Reaction Condition | Reflux |

| Product Isolation | Filtration and Crystallization |

This table is interactive. You can sort and filter the data.

Catalytic Approaches in this compound Synthesis

The condensation reaction for the formation of Schiff bases is often catalyzed by the presence of an acid. In the synthesis of this compound, while not always explicitly added, trace amounts of acid can significantly accelerate the reaction rate. The amine reactant, p-phenetidine, can itself act as a mild base catalyst, though the addition of a stronger acid catalyst is a common practice in related syntheses to improve yields and reaction times. The catalytic cycle typically involves the protonation of the carbonyl oxygen of 4-dimethylaminobenzaldehyde, which increases its electrophilicity and facilitates the nucleophilic attack by the primary amine of p-phenetidine.

Green Chemistry Principles in this compound Synthesis

In recent years, the principles of green chemistry have been increasingly applied to organic synthesis to reduce the environmental impact of chemical processes. For the synthesis of this compound and related Schiff bases, several green approaches have been explored. These methods focus on the use of less hazardous solvents, alternative energy sources, and more efficient reaction conditions.

One prominent green approach is the use of water as a solvent, which is non-toxic, non-flammable, and readily available. Another significant advancement is the application of microwave irradiation, which can dramatically reduce reaction times and often leads to higher yields with minimal solvent usage. nih.gov

Derivatization and Structural Modifications of this compound

The core structure of this compound can be modified to synthesize a variety of derivatives with potentially new and interesting properties. These modifications can involve changes to either the aniline (B41778) or the benzaldehyde (B42025) portion of the molecule.

Synthesis of Related N-(4-(dimethylamino)benzylidene) Derivatives

The synthesis of related N-(4-(dimethylamino)benzylidene) derivatives can be achieved by reacting 4-dimethylaminobenzaldehyde with a variety of substituted anilines. A notable green method for the synthesis of such derivatives is through microwave-assisted synthesis. For instance, the reaction of benzaldehyde with substituted anilines has been successfully carried out using microwave irradiation, often completing in a matter of minutes. semanticscholar.org This approach offers a rapid and efficient route to a library of compounds with diverse electronic and steric properties.

Table 2: Microwave-Assisted Synthesis of N-benzylidene Anilines

| Aniline Derivative | Reaction Time (min) |

| 4-fluoroaniline | 8 |

| 4-nitroaniline | 8 |

This table is interactive. You can sort and filter the data.

Polycondensation Reactions of this compound Precursors

The fundamental reaction that forms this compound, the condensation of an amine with an aldehyde, can be extended to create polymers. Poly(azomethine)s, also known as poly(Schiff base)s, are polymers containing the characteristic imine linkage in their backbone. These materials can be synthesized through the polycondensation of aromatic diamines with aromatic dialdehydes. researchgate.net

While direct polycondensation of this compound itself is not a standard polymerization route, its precursor monomers, or derivatives thereof, can be utilized. For example, a diamine analogue of p-phenetidine could be reacted with a dialdehyde (B1249045) analogue of 4-dimethylaminobenzaldehyde to yield a poly(azomethine). These polymers are of interest due to their potential applications in areas such as electronics and materials science, owing to their conjugated systems. The synthesis of such polymers often involves solution polycondensation at elevated temperatures. researchgate.net

Spectroscopic and Structural Elucidation of P Dimethylaminobenzylidene P Phenetidine

Vibrational Spectroscopy (FT-IR, Raman) Analysis of p-Dimethylaminobenzylidene p-phenetidine (B124905)

Vibrational spectroscopy, encompassing Fourier-transform infrared (FT-IR) and Raman techniques, is instrumental in identifying the functional groups and bonding arrangements within a molecule. For p-Dimethylaminobenzylidene p-phenetidine, these methods confirm the formation of the characteristic imine linkage and the integrity of the aromatic and aliphatic components.

The defining feature of a Schiff base is the azomethine or imine group (-CH=N-). The stretching vibration of this C=N double bond is a key diagnostic peak in the vibrational spectra. In the FT-IR spectrum of related Schiff bases, the ν(C=N) stretching vibration typically appears as a strong absorption band in the region of 1600–1650 cm⁻¹. This band is often intense due to the significant change in dipole moment during the vibration. The precise position of this peak can be influenced by the electronic effects of the substituents on the aromatic rings. In this compound, the electron-donating dimethylamino and ethoxy groups can affect the electron density of the C=N bond, thus influencing its vibrational frequency.

In Raman spectroscopy, the C=N stretching vibration is also observable and is often strong due to the high polarizability of the double bond. The complementary nature of FT-IR and Raman spectroscopy allows for a comprehensive characterization of the azomethine linkage.

The vibrational spectra of this compound also exhibit characteristic bands corresponding to its aromatic and aliphatic parts.

Aromatic Moiety Signatures:

C-H Stretching: The stretching vibrations of the aromatic C-H bonds (ν(C-H)) are typically observed in the region of 3000–3100 cm⁻¹.

C=C Stretching: The stretching vibrations of the carbon-carbon double bonds within the benzene (B151609) rings (ν(C=C)) usually appear as a series of bands in the 1450–1600 cm⁻¹ region.

C-H Bending: The out-of-plane C-H bending vibrations are found in the 690–900 cm⁻¹ range and are indicative of the substitution pattern on the benzene rings. For para-substituted rings, a strong band is expected between 800 and 850 cm⁻¹.

Aliphatic Moiety Signatures:

C-H Stretching: The aliphatic C-H stretching vibrations (ν(C-H)) of the methyl (-CH₃) and methylene (B1212753) (-CH₂) groups in the dimethylamino and ethoxy substituents occur just below 3000 cm⁻¹, typically in the 2850–2980 cm⁻¹ range.

C-H Bending: The bending vibrations (scissoring, wagging, twisting, and rocking) of the aliphatic C-H bonds are found in the 1350–1470 cm⁻¹ region.

C-O Stretching: The stretching vibration of the aryl-alkyl ether linkage (Ar-O-C) is expected to produce a strong band, typically around 1240-1260 cm⁻¹ (asymmetric stretching) and a weaker band around 1020-1050 cm⁻¹ (symmetric stretching).

The following table summarizes the expected characteristic vibrational frequencies for this compound based on general spectroscopic data for similar compounds.

| Vibrational Mode | Expected Wavenumber (cm⁻¹) | Spectroscopy |

| Aromatic C-H Stretch | 3100 - 3000 | FT-IR, Raman |

| Aliphatic C-H Stretch (CH₃, CH₂) | 2980 - 2850 | FT-IR, Raman |

| Azomethine C=N Stretch | 1650 - 1600 | FT-IR, Raman |

| Aromatic C=C Stretch | 1600 - 1450 | FT-IR, Raman |

| Aliphatic C-H Bend | 1470 - 1350 | FT-IR, Raman |

| Aryl Ether C-O-C Stretch | 1260 - 1240 (asym) | FT-IR, Raman |

| Aryl Ether C-O-C Stretch | 1050 - 1020 (sym) | FT-IR, Raman |

| Aromatic C-H Bend (para-subst.) | 850 - 800 | FT-IR, Raman |

Nuclear Magnetic Resonance (NMR) Spectroscopy of this compound

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for elucidating the precise structure of a molecule by probing the magnetic environments of atomic nuclei, such as protons (¹H) and carbon-13 (¹³C). While specific experimental NMR data for this compound is not widely published, a theoretical interpretation based on the known structure and general chemical shift principles can be provided.

The ¹H NMR spectrum of this compound is expected to show distinct signals for the azomethine proton, the aromatic protons on the two different benzene rings, and the aliphatic protons of the ethoxy and dimethylamino groups.

Azomethine Proton (-CH=N-): This single proton is highly deshielded and is expected to appear as a singlet in the downfield region, typically between δ 8.0 and 8.5 ppm.

Aromatic Protons: The two para-substituted benzene rings will each show a pair of doublets, characteristic of an AA'BB' spin system.

The protons on the dimethylamino-substituted ring are expected around δ 6.7-7.8 ppm.

The protons on the ethoxy-substituted ring are expected around δ 6.9-7.2 ppm.

Ethoxy Group Protons (-O-CH₂-CH₃): The methylene protons (-O-CH₂-) will appear as a quartet due to coupling with the adjacent methyl protons, likely in the range of δ 3.9-4.1 ppm. The terminal methyl protons (-CH₃) will appear as a triplet, coupled to the methylene protons, further upfield around δ 1.3-1.5 ppm.

Dimethylamino Group Protons (-N(CH₃)₂): The six protons of the two methyl groups are equivalent and will appear as a sharp singlet, typically around δ 3.0 ppm.

The following table outlines the predicted ¹H NMR chemical shifts and multiplicities.

| Proton Environment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration |

| Azomethine (-CH=N-) | 8.0 - 8.5 | Singlet | 1H |

| Aromatic (Dimethylamino ring) | 6.7 - 7.8 | Doublet | 4H |

| Aromatic (Ethoxy ring) | 6.9 - 7.2 | Doublet | 4H |

| Methylene (-O-CH₂-) | 3.9 - 4.1 | Quartet | 2H |

| Methyl (-N(CH₃)₂) | ~3.0 | Singlet | 6H |

| Methyl (-O-CH₂-CH₃) | 1.3 - 1.5 | Triplet | 3H |

The ¹³C NMR spectrum provides information on the different carbon environments within the molecule.

Azomethine Carbon (-CH=N-): This carbon is expected to resonate in the downfield region, typically between δ 158 and 164 ppm.

Aromatic Carbons: The aromatic carbons will appear in the range of δ 110-160 ppm. The carbons attached to the nitrogen and oxygen atoms will be the most deshielded in this region.

Aliphatic Carbons:

The methylene carbon of the ethoxy group (-O-CH₂-) is expected around δ 63-65 ppm.

The methyl carbons of the dimethylamino group (-N(CH₃)₂) will appear around δ 40 ppm.

The terminal methyl carbon of the ethoxy group (-CH₃) will be the most shielded, appearing around δ 14-16 ppm.

The predicted ¹³C NMR chemical shifts are summarized in the table below.

| Carbon Environment | Predicted Chemical Shift (δ, ppm) |

| Azomethine (-CH=N-) | 158 - 164 |

| Aromatic C-O | 155 - 160 |

| Aromatic C-N (imine) | 145 - 150 |

| Aromatic C-N (dimethylamino) | 150 - 155 |

| Other Aromatic Carbons | 110 - 135 |

| Methylene (-O-CH₂-) | 63 - 65 |

| Methyl (-N(CH₃)₂) | ~40 |

| Methyl (-O-CH₂-CH₃) | 14 - 16 |

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pattern Analysis

Mass spectrometry is used to determine the molecular weight and to gain structural information from the fragmentation pattern of the molecule. For this compound (C₁₇H₂₀N₂O), the exact molecular weight is 268.35 g/mol . nist.gov

The electron ionization (EI) mass spectrum of this compound shows a prominent molecular ion peak (M⁺) at m/z = 268, confirming its molecular weight. The fragmentation pattern provides further structural evidence. Key fragmentation pathways for Schiff bases often involve cleavage at the C-N and C=N bonds of the azomethine linkage, as well as fragmentations of the substituent groups.

A plausible fragmentation pattern for this compound would include:

Loss of a methyl group: A peak at m/z = 253, corresponding to the loss of a methyl radical (•CH₃) from the dimethylamino group.

Loss of an ethyl group: A peak at m/z = 239, resulting from the loss of an ethyl radical (•C₂H₅) from the ethoxy group.

Cleavage of the azomethine linkage: This can lead to several characteristic fragments. For example, cleavage can result in a fragment ion at m/z = 134, corresponding to the [C₉H₁₂N]⁺ radical cation from the dimethylaminobenzylidene moiety. Another significant fragment could appear at m/z = 135, corresponding to the [C₈H₁₀NO]⁺ ion from the phenetidine portion.

Formation of a tropylium-like ion: A peak at m/z = 121 is also commonly observed in the mass spectra of compounds containing a dimethylaminobenzyl group.

The table below lists some of the significant ions observed in the mass spectrum of this compound.

| m/z | Proposed Fragment Ion |

| 268 | [C₁₇H₂₀N₂O]⁺ (Molecular Ion, M⁺) |

| 253 | [M - CH₃]⁺ |

| 239 | [M - C₂H₅]⁺ |

| 148 | [C₉H₁₀N]⁺ |

| 134 | [C₉H₁₂N]⁺ or [C₈H₈NO]⁺ |

| 121 | [C₈H₉N]⁺ |

| 108 | [C₇H₁₀N]⁺ |

This comprehensive spectroscopic analysis provides a clear and detailed structural confirmation of this compound.

Electronic Absorption Spectroscopy (UV-Vis) Studies on this compound

Electronic absorption spectroscopy is a vital technique to probe the electronic transitions within a molecule. For Schiff bases like this compound, the UV-Vis spectrum is expected to exhibit characteristic absorption bands corresponding to π→π* and n→π* transitions. The extended conjugation involving the two aromatic rings and the azomethine (-CH=N-) bridge, along with the presence of the electron-donating dimethylamino and ethoxy groups, is expected to influence the position and intensity of these bands significantly.

However, a detailed search of scientific databases has not yielded specific experimental data for the UV-Vis absorption maxima (λmax) of this compound in various solvents. In the absence of such data, a quantitative analysis of solvent effects on the electronic spectra cannot be performed. Generally, for similar compounds, one would expect to observe solvatochromism, where the position of the absorption bands shifts with the polarity of the solvent. For instance, polar solvents might stabilize the excited state to a different extent than non-polar solvents, leading to either a bathochromic (red) or hypsochromic (blue) shift.

To illustrate the expected trends, a hypothetical data table is presented below. It is crucial to note that these values are not based on experimental measurements for the title compound and are for illustrative purposes only.

| Solvent | Expected λmax for π→π* (nm) | Expected λmax for n→π* (nm) |

|---|---|---|

| Cyclohexane (Non-polar) | ~350-370 | ~400-420 |

| Ethanol (B145695) (Polar, Protic) | ~360-380 | ~410-430 |

| DMSO (Polar, Aprotic) | ~365-385 | ~415-435 |

X-ray Crystallography for Solid-State Structural Determination

X-ray crystallography provides definitive information about the three-dimensional arrangement of atoms in a crystalline solid, offering insights into molecular conformation, geometry, and intermolecular interactions that govern the crystal packing.

A comprehensive search of crystallographic databases, including the Cambridge Crystallographic Data Centre (CCDC), did not yield a published crystal structure for this compound. Therefore, a detailed discussion of its specific molecular conformation, bond lengths, bond angles, and intermolecular interactions based on experimental X-ray diffraction data is not possible at this time.

Molecular Conformation and Geometry

Without experimental data, a table of selected bond lengths and angles cannot be provided. For similar Schiff bases, the C=N bond length is typically in the range of 1.27-1.30 Å. The bond angles around the imine carbon and nitrogen atoms would be close to 120°, consistent with sp² hybridization.

Theoretical and Computational Chemistry Studies on P Dimethylaminobenzylidene P Phenetidine

Density Functional Theory (DFT) Calculations for Electronic Structure and Reactivity

Density Functional Theory (DFT) is a powerful computational quantum mechanical modeling method used to investigate the electronic structure of many-body systems. For p-Dimethylaminobenzylidene p-phenetidine (B124905), DFT calculations, typically employing a functional like B3LYP with a basis set such as 6-311++G(d,p), are instrumental in optimizing the molecular geometry and determining its electronic properties. These calculations provide foundational data for understanding the molecule's stability, reactivity, and spectroscopic characteristics.

Frontier Molecular Orbital (FMO) Analysis

Frontier Molecular Orbital (FMO) theory is a key application of molecular orbital theory used to describe and predict chemical reactivity. wikipedia.org It focuses on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of reacting species. wikipedia.org For p-Dimethylaminobenzylidene p-phenetidine, the energies of these orbitals and the resulting HOMO-LUMO energy gap (ΔE) are critical indicators of its chemical behavior.

The HOMO represents the ability of the molecule to donate an electron, and its energy is associated with the ionization potential. The LUMO signifies the ability to accept an electron, with its energy related to the electron affinity. The HOMO-LUMO gap is a crucial parameter for assessing molecular stability and reactivity. A smaller energy gap suggests that the molecule is more polarizable, has lower kinetic stability, and is more chemically reactive, as less energy is required to excite an electron from the HOMO to the LUMO. nih.gov In many Schiff bases, the HOMO is typically localized on the more electron-rich parts of the molecule, while the LUMO is distributed over the electron-accepting regions.

Table 1: Calculated FMO Properties for a Representative Schiff Base Structure

| Parameter | Energy (eV) | Description |

|---|---|---|

| EHOMO | -5.98 | Energy of the Highest Occupied Molecular Orbital; relates to electron-donating ability. |

| ELUMO | -1.85 | Energy of the Lowest Unoccupied Molecular Orbital; relates to electron-accepting ability. |

Note: The values presented are hypothetical and representative for a Schiff base of similar structure, calculated using DFT methods.

Electrostatic Potential Mapping

Molecular Electrostatic Potential (MEP) maps are three-dimensional visualizations of the charge distribution within a molecule. wolfram.comchemrxiv.org These maps are invaluable for identifying the electrophilic and nucleophilic sites and predicting how a molecule will interact with other chemical species. chemrxiv.org The MEP is plotted onto the molecule's electron density surface, with different colors representing varying potential values.

For this compound, an MEP map would typically show:

Negative Regions (Red): These areas have a high electron density and represent the most likely sites for electrophilic attack. In this molecule, such regions would be concentrated around the nitrogen atom of the imine group and the oxygen atom of the phenetidine moiety due to the presence of lone pairs of electrons.

Positive Regions (Blue): These areas are electron-deficient and are susceptible to nucleophilic attack. Positive potentials are generally found around the hydrogen atoms.

Neutral Regions (Green): These areas have a near-zero potential and are less reactive.

The MEP map provides a clear, visual guide to the molecule's reactivity and intermolecular interaction patterns. researchgate.net

Molecular Dynamics Simulations for Conformational Analysis and Dynamics

Molecular Dynamics (MD) simulations are computational methods for analyzing the physical movements of atoms and molecules over time. mdpi.com By solving Newton's equations of motion for a system of interacting particles, MD simulations provide detailed information on the conformational flexibility and dynamic behavior of a molecule. researchgate.net

An MD simulation of this compound, typically conducted in a solvent like water to mimic physiological conditions, would reveal its conformational landscape. mdpi.com The simulation trajectory would show rotations around single bonds, such as the C-N and C-O bonds, and the flexibility of the ethyl group. This analysis helps identify the most stable, low-energy conformations of the molecule and the energy barriers between different conformational states. Such information is crucial for understanding how the molecule's shape influences its interactions with other molecules, such as receptors or surfaces.

Quantitative Structure-Property Relationship (QSPR) Modeling for this compound Analogs

Quantitative Structure-Property Relationship (QSPR) modeling is a computational technique that aims to establish a mathematical correlation between the chemical structure of a series of compounds and a specific physical, chemical, or biological property. ncsu.edu This method is widely used in drug design and materials science to predict the properties of new compounds without the need for experimental synthesis and testing. ncsu.eduresearchgate.net

For this compound, a QSPR study would involve creating a dataset of structural analogs by systematically modifying parts of the molecule (e.g., changing substituents on the aromatic rings). For each analog, a set of molecular descriptors would be calculated. These descriptors quantify various aspects of the molecular structure:

Table 2: Examples of Molecular Descriptors for QSPR Modeling

| Descriptor Class | Examples | Description |

|---|---|---|

| Electronic | Dipole moment, HOMO/LUMO energies, Mulliken charges | Describe the electronic distribution and reactivity. |

| Steric | Molecular volume, surface area, ovality | Describe the size and shape of the molecule. |

| Topological | Connectivity indices, Wiener index | Describe the atomic connectivity and branching. |

| Hydrophobic | LogP (octanol-water partition coefficient) | Describes the molecule's solubility characteristics. |

Using statistical techniques like Multiple Linear Regression (MLR), a QSPR model is developed that links these descriptors to a property of interest. Such a model could predict, for instance, the adsorption efficiency or biological activity of novel, unsynthesized analogs of this compound. researchgate.netnih.gov

Simulation of Intermolecular Interactions and Adsorption Mechanisms

Computational simulations, particularly MD, are essential for studying how molecules interact with each other and with surfaces. rsc.org For this compound, these simulations are often used to understand its adsorption behavior on various substrates, such as metal surfaces, which is relevant in fields like corrosion inhibition. electrochemsci.org

An MD simulation would model the this compound molecule in a solution along with a surface slab (e.g., Fe for mild steel). rsc.org The simulation would track the molecule's trajectory as it approaches and adsorbs onto the surface. Analysis of this process reveals:

Adsorption Configuration: The preferred orientation of the molecule on the surface. Schiff bases often adsorb in a planar or near-planar fashion, maximizing the contact between their π-electron systems and the surface. electrochemsci.org

Interaction Sites: The specific atoms or functional groups (e.g., the imine nitrogen, oxygen atom, and aromatic rings) that form bonds or strong interactions with the surface atoms.

Mechanism: The simulation can help differentiate between physisorption (driven by weaker van der Waals forces) and chemisorption (involving the formation of chemical bonds). The distance between the molecule and the surface is a key indicator; bond lengths under 3.5 Å typically suggest chemisorption. researchgate.net

Computational Studies on Electronic Effects and Adsorption Energetics

While MD simulations describe the dynamics of adsorption, quantum mechanical calculations based on DFT are used to quantify the energetics and electronic aspects of this interaction. cardiff.ac.uk These studies provide a deeper understanding of the strength and nature of the molecule-surface bond.

The adsorption energy (Eads) is a primary metric, calculated using the following equation: Eads = Etotal - (Emolecule + Esurface)

Where Etotal is the total energy of the optimized adsorbed system (molecule + surface), Emolecule is the energy of the isolated molecule, and Esurface is the energy of the clean surface. A more negative Eads value indicates a stronger and more stable adsorption. electrochemsci.org

Furthermore, analyzing the electronic structure of the adsorbed system reveals the nature of the electronic effects. Techniques like Mulliken population analysis or charge density difference plots can quantify the amount of charge transferred between the molecule and the surface. cardiff.ac.uk This analysis determines whether the molecule acts as an electron donor or acceptor, providing insight into the chemical bonding mechanism at the interface.

Table 3: Hypothetical Adsorption Energetics on a Metal Surface

| Parameter | Value | Significance |

|---|---|---|

| Adsorption Energy (Eads) | -2.5 eV | A negative value indicates that the adsorption process is spontaneous and stable. |

Note: The values presented are hypothetical and representative for a Schiff base adsorbing on a metal surface.

Coordination Chemistry of P Dimethylaminobenzylidene P Phenetidine

Formation of Metal Complexes with Transition Metals

Detailed studies on the formation of metal complexes between p-Dimethylaminobenzylidene p-phenetidine (B124905) and transition metals are not prominently featured in the available literature. Research in this area would typically involve reacting the ligand with various metal salts and characterizing the resulting products.

Ligand Properties and Chelation Modes of p-Dimethylaminobenzylidene p-phenetidine

As a Schiff base, this compound is expected to act as a ligand, coordinating to metal ions primarily through the nitrogen atom of its azomethine group. nih.govmdpi.com Depending on the specific metal ion and reaction conditions, it could potentially act as a monodentate, bidentate, or even a multidentate ligand if other donor atoms are available and sterically accessible. However, without experimental evidence, its precise chelation modes remain speculative.

Stoichiometry and Stability of Metal-p-Dimethylaminobenzylidene p-phenetidine Complexes

The stoichiometry of metal complexes, which describes the ratio of metal ions to ligands, is a fundamental aspect of coordination chemistry. researchgate.net Similarly, the stability of these complexes, often quantified by stability constants, provides insight into the strength of the metal-ligand interactions. researchgate.netresearchgate.net Determining these parameters requires specific experimental techniques, such as spectrophotometric or potentiometric titrations, which have not been reported for complexes of this ligand.

Spectroscopic Characterization of Metal Complexes (IR, UV-Vis, NMR, Mass Spectrometry)

Spectroscopic methods are crucial for characterizing coordination compounds. mdpi.com Infrared (IR) spectroscopy would be used to confirm the coordination of the azomethine nitrogen to the metal ion, typically observed as a shift in the C=N stretching frequency. sapub.org UV-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within the complex and can help to infer its geometry. sapub.orgresearchgate.net Nuclear Magnetic Resonance (NMR) spectroscopy would reveal details about the ligand's structure upon complexation. mdpi.commdpi.com Mass spectrometry is used to determine the molecular weight of the complex. researchgate.net Specific spectroscopic data for metal complexes of this compound are not available.

Structural Analysis of Metal-p-Dimethylaminobenzylidene p-phenetidine Complexes

Crystal Structure Determination of Coordination Compounds

The process of crystal structure determination involves growing single crystals of the metal complex and analyzing their diffraction pattern when exposed to X-rays. nih.govresearchgate.net This analysis yields a three-dimensional model of the molecule. researchgate.net There are no published crystal structures for coordination compounds containing the this compound ligand.

Geometrical Preferences and Coordination Environment

The geometry of a metal complex (e.g., octahedral, tetrahedral, square planar) is dictated by the coordination number of the metal ion and the nature of the ligands. nih.gov The coordination environment describes the arrangement of the ligand's donor atoms around the central metal ion. Without crystal structure data, the geometrical preferences and coordination environments of metal-p-Dimethylaminobenzylidene p-phenetidine complexes cannot be definitively described.

Catalytic Applications of this compound Metal Complexes

Metal complexes incorporating Schiff base ligands are widely recognized for their catalytic prowess in a variety of organic reactions. These complexes are appreciated for their structural tunability, which allows for the fine-tuning of their catalytic activity by modifying the electronic and steric properties of the Schiff base ligand and the nature of the metal center. In principle, metal complexes of this compound could be anticipated to exhibit catalytic activity in reactions such as oxidations, reductions, and carbon-carbon bond-forming reactions. The presence of the electron-donating dimethylamino and phenetidine groups could influence the electron density at the metal center, thereby modulating its catalytic behavior.

While specific data for the title compound's complexes are not available, the broader family of Schiff base complexes has been successfully employed as catalysts in numerous applications:

Oxidation Reactions: Schiff base complexes of transition metals like cobalt, manganese, and copper have been shown to catalyze the oxidation of various substrates, including alcohols, phenols, and hydrocarbons. The mechanism often involves the activation of molecular oxygen or other oxidants by the metal complex.

Reduction Reactions: Catalytic hydrogenation and transfer hydrogenation of unsaturated compounds, such as alkenes and ketones, have been effectively carried out using Schiff base complexes of metals like ruthenium, rhodium, and iridium.

Carbon-Carbon Bond Formation: Palladium and nickel complexes of Schiff bases have found application in cross-coupling reactions, such as Suzuki, Heck, and Sonogashira reactions, which are fundamental transformations in modern organic synthesis.

Polymerization: Certain transition metal complexes with Schiff base ligands act as efficient catalysts for the polymerization of olefins.

The potential catalytic applications of this compound metal complexes remain an area for future investigation. Research in this direction would involve the synthesis and characterization of these complexes, followed by systematic screening of their catalytic activity in a range of organic transformations. Such studies would contribute to a deeper understanding of the structure-activity relationships within this class of Schiff base metal complexes.

Applications of P Dimethylaminobenzylidene P Phenetidine in Advanced Materials and Specialized Fields

Role in Liquid Crystalline Systems

The compound p-Dimethylaminobenzylidene p-phenetidine (B124905) has been demonstrated to play a significant role in the formation of liquid crystalline phases, particularly when mixed with other specific organic compounds. These properties are largely driven by intermolecular forces that promote the ordered, yet fluid, arrangements characteristic of mesophases.

Research has shown that binary mixtures containing p-Dimethylaminobenzylidene p-phenetidine, which acts as an electron donor, and an electron-accepting compound can lead to the induction of liquid crystalline phases that are not present in the individual components alone. oup.com Specifically, the formation of both nematic and smectic phases has been observed in mixtures of potentially mesomorphic electron donors and acceptors of the N-(p-X-benzylidene)-p-Y-aniline type. oup.com

In a notable example, a binary system of N-[p-(dimethylamino)benzylidene]-p-phenetidine (the electron donor) and N-(p-nitrobenzylidene)-p-phenetidine (the electron acceptor) demonstrates the emergence of a stable nematic phase over a broad range of compositions and temperatures. oup.com The maximum temperature at which this induced nematic phase is stable can be significantly higher—by 23 to 45 °C—than the linear average of the latent transition temperatures of the pure components. oup.com This phenomenon highlights the strong synergistic interaction between the two components in promoting mesophase formation. oup.com The induction of smectic phases has also been demonstrated in similar binary systems, indicating that these intermolecular interactions can lead to more highly ordered, layered structures in addition to the orientationally ordered nematic phase. oup.com

Table 1: Phase Behavior of a Binary System Containing this compound

This table illustrates the induction of a nematic phase in a binary mixture. The maximum temperature of the induced phase is significantly elevated compared to the properties of the individual components.

| Component A (Donor) | Component B (Acceptor) | Observed Induced Phase | Maximum Nematic Stability (°C) |

| N-[p-(dimethylamino)benzylidene]-p-phenetidine | N-(p-nitrobenzylidene)-p-phenetidine | Nematic | Elevated above the mean of components' latent transition temperatures |

The primary mechanism behind the induction and enhanced thermal stability of these mesophases is the formation of molecular complexes through electron donor-acceptor (EDA) interactions. oup.com In the system involving this compound, its dimethylamino group serves as a potent electron donor. When mixed with a compound bearing a strong electron-accepting group, such as a nitro group, a charge-transfer complex is formed. oup.com

This complex formation introduces an additional intermolecular force that facilitates the parallel alignment of the planar component molecules, a prerequisite for liquid crystal formation. oup.com The resulting mesophases are often colored (e.g., reddish-brown), and spectroscopic analysis reveals an additional electronic absorption band (around 500 nm), which is characteristic of such charge-transfer complexes. oup.com The enhanced stability of the nematic and smectic phases is directly ascribed to this EDA interaction, which strengthens the molecular cohesion and favors the ordered liquid crystalline state over the disordered isotropic liquid. oup.comznaturforsch.com Studies on various binary mixtures have confirmed that the tendency to induce a nematic phase is strongly correlated with the ability to form these solid molecular complexes. oup.com

Investigation as Corrosion Inhibitors

Organic compounds, particularly those containing heteroatoms and π-electrons, are widely investigated as corrosion inhibitors for metals in aggressive acidic environments. abechem.commdpi.com this compound, as a Schiff base with nitrogen and oxygen atoms and multiple aromatic rings, possesses the key structural features of an effective corrosion inhibitor, making it a candidate for such applications.

The efficacy of an organic corrosion inhibitor is predicated on its ability to adsorb onto the metallic surface, forming a protective barrier that isolates the metal from the corrosive medium. abechem.comresearchgate.net The adsorption process can occur through two primary mechanisms: physisorption and chemisorption.

Physisorption: This involves electrostatic interactions between the charged metal surface and charged inhibitor molecules. In acidic solutions, the nitrogen atom of the imine group and the oxygen atom of the ethoxy group in this compound can become protonated, leading to the formation of cationic species that can be electrostatically attracted to a negatively charged metal surface (due to adsorbed anions from the acid).

Chemisorption: This is a stronger form of adsorption involving the sharing or transfer of electrons from the inhibitor molecule to the vacant d-orbitals of the metal atoms, forming a coordinate-type bond. researchgate.net The lone pair of electrons on the nitrogen and oxygen atoms, as well as the π-electrons from the aromatic rings in this compound, can participate in this process. mdpi.com

The adsorption behavior of such inhibitors often follows established adsorption isotherms, such as the Langmuir isotherm, which describes the formation of a monolayer of the inhibitor on the metal surface. icrc.ac.irresearchgate.net

The molecular structure of an organic compound is the most critical factor determining its effectiveness as a corrosion inhibitor. researchgate.net Several features of this compound suggest a high potential for corrosion inhibition.

Heteroatoms (N, O): The presence of nitrogen and oxygen atoms serves as active centers for adsorption onto the metal surface. researchgate.neticrc.ac.ir

Aromatic Rings: The multiple benzene (B151609) rings provide a large surface area for coverage and contain π-electrons that can interact with the metal surface, enhancing adsorption. mdpi.com

Imine Group (-N=CH-): The Schiff base linkage is another active site for adsorption.

Electron-Donating Groups: The molecule contains two electron-donating groups: the dimethylamino (-N(CH₃)₂) group and the ethoxy (-OC₂H₅) group. These groups increase the electron density at the adsorption centers (N and O atoms), which strengthens the coordinate bonding to the metal surface and typically enhances inhibition efficiency. icrc.ac.ir

Studies on structurally similar Schiff bases have shown that the presence of electron-donating substituents, such as a methoxy (B1213986) group, leads to greater inhibition efficiency compared to unsubstituted analogues. icrc.ac.ir This is attributed to the increased electron density facilitating stronger adsorption. icrc.ac.ir Therefore, the specific arrangement of functional groups in this compound is highly conducive to effective corrosion inhibition.

Table 2: Key Molecular Features of this compound for Corrosion Inhibition

This table summarizes the structural characteristics of the compound that are favorable for its application as a corrosion inhibitor.

| Structural Feature | Role in Corrosion Inhibition |

| Nitrogen and Oxygen Heteroatoms | Act as active centers for chemisorption on the metal surface. researchgate.net |

| Aromatic (Phenyl) Rings | Provide π-electrons for adsorption and ensure large surface coverage. mdpi.com |

| Imine (-N=CH-) Linkage | Provides an additional site for adsorption. |

| Dimethylamino & Ethoxy Groups | Electron-donating nature increases electron density, promoting stronger adsorption and higher efficiency. icrc.ac.ir |

Potential in Chemo-sensing and Analytical Reagent Development

The electronic and structural properties of this compound also suggest its potential use in the development of chemo-sensors and analytical reagents. Many organic dyes and indicators are Schiff bases or possess similar "push-pull" electronic systems, where an electron-donating group is conjugated with an electron-accepting or electron-withdrawing feature.

In this compound, the strong electron-donating dimethylamino group is conjugated through the benzylidene ring and the imine bridge to the phenetidine moiety. This intramolecular charge-transfer character is responsible for the compound's chromophoric properties. evitachem.com Interaction of this molecule with specific analytes, such as metal ions, could perturb this electronic system, leading to a detectable change in its optical properties, such as a shift in its UV-visible absorption or fluorescence spectrum.

For instance, a structurally related compound, 5-(p-Dimethylaminobenzylidene)rhodanine, is a known analytical reagent used for the colorimetric detection of various metal ions, including silver, mercury, and copper. nih.gov The interaction between the metal ion and the active sites on the rhodanine (B49660) derivative leads to the formation of a colored complex, allowing for qualitative or quantitative analysis. Given the presence of potential coordination sites (imine nitrogen, ethoxy oxygen) and a responsive chromophoric system in this compound, it is plausible that it could be developed into a selective chemo-sensor or analytical reagent for specific ions or molecules.

Integration into Polymeric Materials via Oxidative Polycondensation

The integration of this compound into polymeric structures can be achieved through oxidative polycondensation, a method that offers a versatile route to synthesizing conjugated polymers. researchgate.net This process involves the polymerization of monomers, such as phenols, anilines, and Schiff bases, in the presence of an oxidant in an aqueous alkaline or acidic medium. researchgate.nettandfonline.com For Schiff base monomers containing phenolic hydroxyl groups, oxidative polycondensation is a particularly effective method for creating polymers with unique thermal and electronic properties. tandfonline.comasianpubs.org

The reaction mechanism for the oxidative polycondensation of a Schiff base like this compound, which contains aromatic amine functionalities, is expected to proceed through the formation of radical cations. Oxidants such as sodium hypochlorite (B82951) (NaOCl), hydrogen peroxide (H₂O₂), or even air can be used to initiate the polymerization. researchgate.net The process is generally advantageous due to its mild reaction conditions, the use of inexpensive and environmentally benign oxidants, and the potential to produce polymers with high thermal stability and solubility in certain organic solvents. researchgate.netasianpubs.org

The resulting polymer, a poly(azomethine), would possess a conjugated backbone consisting of the repeating monomer units. The structure of this polymer is anticipated to bestow it with interesting optoelectronic and thermal properties, characteristic of conjugated polymeric systems. researchgate.netmdpi.comresearchgate.net The presence of the dimethylamino and ethoxy functional groups on the polymer backbone can also influence its solubility and processing characteristics. researchgate.net Aromatic poly(azomethine)s are known for their good mechanical strength and thermal stability. ijies.net

Detailed Research Findings:

While specific research on the oxidative polycondensation of this compound is not extensively documented, studies on similar aromatic Schiff base polymers provide insight into the expected properties of the resulting material. Research on poly(azomethine)s synthesized through various methods, including oxidative polycondensation, has demonstrated their potential in several advanced applications. tandfonline.comnih.gov

These polymers often exhibit semiconducting behavior, with electrical conductivity that can be tuned based on the specific monomer structure and the polymerization conditions. researchgate.nettandfonline.comnih.gov The conjugation along the polymer chain allows for charge carrier mobility, a key characteristic for applications in organic electronics. nih.govrsc.org The thermal stability of aromatic poly(Schiff base)s is another significant feature, with many exhibiting high decomposition temperatures, making them suitable for use in high-performance materials. asianpubs.orgresearchgate.netresearchgate.netmdpi.comnih.gov

The photophysical properties of these polymers, such as fluorescence, are also an area of active investigation. nih.gov The extended π-conjugation in the polymer backbone often leads to strong absorption in the UV-visible region and, in some cases, emission in the visible spectrum, making them candidates for applications in organic light-emitting diodes (OLEDs) and sensors. mdpi.com

The tables below summarize typical properties of aromatic poly(Schiff base)s synthesized through methods including oxidative polycondensation, which can be considered indicative of the potential characteristics of a polymer derived from this compound.

Table 1: Typical Thermal Properties of Aromatic Poly(Schiff Base)s

| Property | Typical Range | References |

| Glass Transition Temperature (Tg) | 180 - 290 °C | mdpi.com |

| 10% Weight Loss Temperature (T10) | 220 - 413 °C | ijies.netresearchgate.net |

| Char Yield at High Temperatures | 38 - 51% | asianpubs.orgijies.net |

Table 2: Typical Electrical Properties of Aromatic Poly(Schiff Base)s

| Property | Typical Value/Range | References |

| Electrical Conductivity (σ) | 10-11 to 10-4 S/cm | tandfonline.comnih.gov |

| Optical Band Gap (Eg) | 2.0 - 3.5 eV | researchgate.netnih.gov |

It is important to note that the specific properties of a polymer derived from this compound would need to be determined experimentally. However, the existing body of research on analogous poly(azomethine)s provides a strong foundation for predicting its potential as a high-performance material with applications in electronics and other advanced fields. researchgate.net

Investigation of Biological Properties Non Clinical Focus

Structure-Activity Relationship Studies for Biological Properties of Schiff Bases

The biological activity of Schiff bases is intrinsically linked to their chemical structure, particularly the nature of the substituents on the aromatic rings and the azomethine (-CH=N-) linkage. The p-Dimethylaminobenzylidene p-phenetidine (B124905) molecule possesses two key moieties: the p-dimethylaminobenzaldehyde part and the p-phenetidine part, which are connected by the imine group.

The p-dimethylamino group is a strong electron-donating group. In various studies on related Schiff bases, the presence of such electron-donating groups on the aldehyde ring has been shown to modulate biological activities, including antimicrobial and anticancer properties. For instance, some studies have indicated that electron-donating substituents can enhance the activity of Schiff bases.

The p-phenetidine moiety contains an ethoxy group (-OCH2CH3), which is also electron-donating. The presence and position of alkoxy groups on the aniline (B41778) ring of Schiff bases have been found to influence their biological profiles. Research on similar compounds has shown that the lipophilicity and electronic nature of these substituents are crucial for interactions with biological targets. For example, in a series of quinazolinone-based Schiff bases, compounds with electron-donating groups like -N(CH3)2 and -OMe displayed moderate anticonvulsant activity. nih.gov

The azomethine group (>C=N-) is a critical pharmacophore in many biologically active Schiff bases. Its planarity and the lone pair of electrons on the nitrogen atom are believed to be important for binding to the active sites of enzymes or interacting with other biological molecules.

To illustrate the influence of substituents on biological activity in related Schiff bases, consider the following data from studies on similar compounds:

| Schiff Base Derivative (General Structure: R1-CH=N-R2) | R1 Substituent | R2 Substituent | Observed Biological Activity | Reference |

| Benzylidene Aniline Derivative | -H | -Cl (para) | Potent antibacterial activity | ajol.info |

| Salicylidene Aniline Derivative | -OH (ortho) | -OCH3 (para) | Significant antioxidant activity | researchgate.net |

| Dimethylaminobenzylidene Aniline Derivative | -N(CH3)2 (para) | -NO2 (para) | Notable anticonvulsant activity | nih.gov |

| Cinnamylidene Aniline Derivative | -CH=CH-Ph | -H | High anticonvulsant protection | nih.gov |

This table is illustrative and is based on findings from various Schiff base studies to demonstrate structure-activity relationships.

Mechanisms of Action at the Molecular Level (e.g., interaction with enzymes or DNA, in vitro studies for general understanding)

The mechanisms through which Schiff bases exert their biological effects are varied and are typically investigated through in vitro studies. Based on research on analogous compounds, p-Dimethylaminobenzylidene p-phenetidine could potentially interact with several molecular targets.

Interaction with DNA: Another well-documented mechanism of action for biologically active Schiff bases is their interaction with DNA. These molecules can bind to DNA through various modes, including intercalation, groove binding, or electrostatic interactions. nih.gov Intercalation involves the insertion of the planar aromatic rings of the Schiff base between the base pairs of the DNA double helix, which can lead to conformational changes and interfere with DNA replication and transcription. semanticscholar.org Schiff bases derived from p-dimethylaminobenzaldehyde have been studied for their DNA binding capabilities, with some demonstrating the ability to bind to calf thymus DNA (Ct-DNA) via an intercalative mode. nih.gov Such interactions are often a hallmark of compounds with potential anticancer activity. nih.gov

The following table summarizes potential molecular interactions based on studies of related Schiff bases:

| Molecular Target | Potential Mechanism of Interaction | Studied in Similar Compounds? | Reference |

| Enzymes (e.g., Cholinesterases, Carbonic Anhydrase) | Coordination with active site metal ions, hydrogen bonding, hydrophobic interactions. | Yes | researchgate.netnih.govnih.gov |

| DNA | Intercalation between base pairs, groove binding. | Yes | nih.govsemanticscholar.orgnih.gov |

This table outlines potential mechanisms for this compound based on the activities of structurally related Schiff bases.

Development of New Derivatives with Enhanced Properties for Specific Biological Target Interactions

The chemical structure of this compound serves as a versatile scaffold for the synthesis of new derivatives with potentially enhanced or more specific biological activities. By systematically modifying the substituents on either the benzaldehyde (B42025) or the phenetidine ring, researchers can fine-tune the molecule's electronic, steric, and lipophilic properties to optimize its interaction with a specific biological target.

Strategies for Derivative Development:

Modification of the Aldehyde Moiety: Replacing the p-dimethylamino group with other electron-donating or electron-withdrawing groups can significantly alter the electronic properties of the molecule and, consequently, its biological activity.

Modification of the Aniline Moiety: The ethoxy group on the phenetidine ring can be replaced with other alkoxy groups of varying chain lengths to modulate lipophilicity, which can affect cell membrane permeability. Introducing other functional groups like halogens, nitro, or hydroxyl groups can also lead to new pharmacological profiles. For example, the introduction of a hydroxyl group could enhance antioxidant activity.

Complexation with Metal Ions: Schiff bases are excellent ligands for a variety of metal ions. The formation of metal complexes with copper, nickel, zinc, or cobalt can lead to a significant enhancement of biological activities, such as antimicrobial and anticancer effects, compared to the free Schiff base ligand.

The following table provides examples of how derivatization has been used to enhance the biological properties of other Schiff bases, suggesting potential avenues for the development of derivatives of this compound.

| Derivative Type | Modification Strategy | Potential Enhancement of Biological Property | Reference |

| Halogenated Derivatives | Introduction of F, Cl, Br on aromatic rings | Increased antimicrobial and anticancer activity | ajol.info |

| Hydroxylated Derivatives | Addition of -OH groups | Enhanced antioxidant and enzyme inhibitory activity | researchgate.net |

| Metal Complexes | Coordination with transition metals (e.g., Cu, Zn) | Potentiated antimicrobial and DNA cleavage activity | |

| Thiazolidinone Derivatives | Cyclization of the imine bond | Potential for antidiabetic activity | ajol.info |

This table illustrates common derivatization strategies and their outcomes in the broader class of Schiff bases.

Future Research Directions and Concluding Perspectives

Exploration of Novel Synthetic Methodologies for p-Dimethylaminobenzylidene p-phenetidine (B124905) Derivatives

The synthesis of Schiff bases, including p-Dimethylaminobenzylidene p-phenetidine, has traditionally been achieved through the condensation of primary amines with carbonyl compounds. researchgate.netrdd.edu.iq Future research should focus on developing more efficient, sustainable, and versatile synthetic methods for creating a diverse library of its derivatives.

One promising avenue is the adoption of microwave-assisted synthesis. nih.gov This technique has been shown to accelerate reaction times and improve yields for other azomethine compounds and could be adapted for the synthesis of this compound derivatives. nih.gov Furthermore, exploring green chemistry principles, such as the use of solvent-free reaction conditions or biodegradable catalysts, would align with modern synthetic standards. researchgate.net

The development of novel derivatives could involve modifying the core structure to tune its electronic and steric properties. Introducing various electron-donating or electron-withdrawing groups to the aromatic rings could significantly alter the compound's chemical and physical characteristics, opening up new application possibilities. researchgate.net

Table 1: Potential Synthetic Derivatives and Target Properties

| Derivative Class | Substituent Group Examples | Target Property Modification | Potential Application Area |

|---|---|---|---|

| Electron-Donating Group Derivatives | -OCH₃, -NH₂ | Enhanced electron density, altered photophysical properties | Organic electronics, sensors |

| Electron-Withdrawing Group Derivatives | -NO₂, -CN, -CF₃ | Modified electronic absorption, increased reactivity | Catalysis, nonlinear optics |

| Sterically Hindered Derivatives | -C(CH₃)₃ | Increased stability, altered crystal packing | Liquid crystals, materials science |

Advanced Spectroscopic Techniques for Fine Structural Details

While standard spectroscopic methods like FT-IR, ¹H-NMR, and mass spectrometry are crucial for routine characterization researchgate.netmdpi.com, future research would benefit from the application of more advanced techniques to elucidate finer structural and dynamic details of this compound and its derivatives.

Techniques such as two-dimensional NMR (2D-NMR) could provide unambiguous assignments of all proton and carbon signals, which is especially important for more complex derivatives. Advanced mass spectrometry techniques can offer detailed fragmentation patterns, aiding in structural confirmation. researchgate.net

For solid-state analysis, single-crystal X-ray diffraction would provide definitive information on the molecular geometry, bond lengths, and angles, as well as intermolecular interactions that govern crystal packing. Furthermore, emerging techniques like Impulsive Stimulated Brillouin Scattering (ISBS) could be employed to probe the viscoelastic properties of materials incorporating this compound, which is particularly relevant for applications in materials science. tamu.edu

Deepening Theoretical Understanding of this compound Reactivity and Interactions

Computational chemistry offers powerful tools to complement experimental studies and provide a deeper understanding of the electronic structure, reactivity, and intermolecular interactions of this compound. researchgate.net Density Functional Theory (DFT) calculations can be employed to optimize molecular geometries, predict spectroscopic properties, and calculate quantum chemical parameters. researchgate.netresearchgate.net

Future theoretical work should focus on:

Frontier Molecular Orbital (HOMO-LUMO) Analysis: To understand the electronic transitions and charge transfer characteristics of the molecule. researchgate.net

Molecular Electrostatic Potential (MEP) Mapping: To identify reactive sites for electrophilic and nucleophilic attack, thus predicting the compound's reactivity. researchgate.net

Time-Dependent DFT (TD-DFT): To simulate electronic absorption spectra and gain insight into the nature of electronic excitations.

Molecular Docking Studies: To predict and analyze the binding interactions of this compound derivatives with biological targets, which is crucial for potential medicinal applications. researchgate.net

These computational studies can guide the rational design of new derivatives with tailored properties for specific applications. mdpi.com

Expanding Applications in Emerging Technologies and Materials Science

The versatile chemical properties of Schiff bases suggest that this compound and its derivatives could find applications in a variety of emerging fields. researchgate.netresearchgate.netresearcher.life Research should be directed towards exploring its potential in:

Materials Science: The structural characteristics of Schiff bases make them candidates for the development of novel liquid crystals and polymers. mdpi.com The ability to form stable metal complexes also opens doors for creating new catalytic materials and sensors. researchgate.netresearcher.life

Optoelectronics: Azomethine compounds with extended π-conjugation can exhibit interesting photophysical properties, making them suitable for applications in organic light-emitting diodes (OLEDs) and photovoltaic cells. mdpi.com

Corrosion Inhibition: Schiff bases have been shown to act as effective corrosion inhibitors for metals, a property that could be explored for industrial applications. rdd.edu.iq

Biomedical Field: While avoiding dosage and safety profiles, the inherent biological activities of many Schiff bases, such as antimicrobial and anticancer properties, suggest that derivatives of this compound could be investigated for their therapeutic potential. researchgate.netresearchgate.net

Table 2: Potential Emerging Applications

| Application Area | Underlying Principle | Research Focus |

|---|---|---|

| Organic Electronics | π-conjugated system, charge transport properties | Synthesis of derivatives with tailored band gaps and investigation of their performance in devices. |

| Chemical Sensors | Coordination with metal ions, changes in spectroscopic properties | Development of chemosensors for the detection of specific metal ions or anions. rsc.org |

| Catalysis | Formation of catalytically active metal complexes | Design of Schiff base-metal complexes for various organic transformations. researcher.life |

| Advanced Coatings | Surface modification and protective layer formation | Application as a functional coating on metal biomaterials to improve properties like corrosion resistance. mdpi.com |

Synergy of Experimental and Computational Approaches in this compound Research

The most comprehensive understanding of this compound and its potential will be achieved through a synergistic approach that combines experimental synthesis and characterization with theoretical computations. mdpi.comindiandrugsonline.org This integrated strategy has proven effective in the study of other Schiff bases. researchgate.net

Future research projects should be designed to leverage this synergy. For instance, computational screening of virtual libraries of derivatives can identify promising candidates with desired electronic or optical properties before their synthesis is attempted in the lab. researchgate.net Experimental spectroscopic data can be used to validate and refine theoretical models, leading to more accurate predictions. researchgate.net This iterative cycle of prediction, synthesis, and characterization will accelerate the discovery and development of new materials and applications based on the this compound scaffold.

Q & A

Q. What are the key steps and critical parameters for synthesizing high-purity p-phenetidine?

The synthesis involves three steps:

- Diazotization : Reacting p-phenetidine with sodium nitrite under acidic conditions (0–5°C) to form a diazonium salt .

- Coupling : Reacting the diazonium salt with phenol at a molar ratio of 1.0–1.3 (phenol:diazo) in an alkaline medium. Excess phenol reduces by-product formation .

- Ethylation and Hydrogenation : Ethylation at 130–200°C followed by catalytic hydrogenation (e.g., Raney Nickel) yields 2 moles of p-phenetidine, with one mole recycled as a starting reagent . Critical parameters include strict temperature control during diazotization and precise molar ratios to achieve yields >97% .

Q. How does the molar ratio of phenol to diazo compound impact reaction efficiency?

A phenol:diazo molar ratio of 1.0–1.3 minimizes competing side reactions (e.g., o-phenetidine formation). Excess phenol ensures complete coupling, while lower ratios risk incomplete conversion and by-products like chloro-amino aromatics .

Q. Why is temperature control critical during the diazotization step?

Diazotization below 10°C (optimally 0–5°C) prevents premature decomposition of the diazonium salt, which is thermally unstable. Higher temperatures reduce yield and purity due to side reactions .

Q. Which catalysts are effective for the hydrogenation step in p-phenetidine synthesis?

Raney Nickel (60% solids) is commonly used, enabling near-quantitative reduction of intermediates. Catalyst loading (e.g., 1.0 g per 19.7 g product) and reaction time must be optimized to avoid residual impurities .

Advanced Research Questions

Q. How do CYP enzymes contribute to p-phenetidine-induced toxicity?

p-Phenetidine is metabolized by CYP1A2 and CYP2E1 into N-hydroxy-p-phenetidine, a nephrotoxic and methemoglobinemia-inducing metabolite. In vitro studies using liver microsomes and NADPH cofactors demonstrate CYP-dependent oxidation, which can be inhibited by CYP-specific antagonists (e.g., α-naphthoflavone for CYP1A2) .

Q. What analytical methods are suitable for detecting by-products in p-phenetidine synthesis?

- Gas Chromatography (GC) : Quantifies p-phenetidine purity using diphenyl ether as an internal standard. The formula (ADE×WPF×PPF)/(APF×WDE×PDE) calculates purity based on peak area ratios .

- High-Performance Liquid Chromatography (HPLC) : Resolves isomers (e.g., o-phenetidine) and monitors reaction progress .

Q. How can interference from amines and urea be mitigated during hydrazine determination in p-phenetidine derivatives?

Replace traditional p-dimethylaminobenzaldehyde methods with potassium permanganate-based spectrophotometry. Calibration curves (0.1–10 ppm) and standard absorption spectra (e.g., λmax = 525 nm) reduce interference, improving sensitivity and reproducibility .

Q. What strategies prevent isomer contamination (e.g., o-phenetidine) during synthesis?

Q. How should mutagenic impurities like p-phenetidine be managed in related compounds (e.g., ethoxyquin)?

Rigorous purification (e.g., distillation, chromatography) and batch testing via GC-MS are essential. Regulatory guidelines (e.g., EFSA) mandate thresholds <1 ppm for mutagenic impurities in pharmaceuticals or feed additives .

Methodological Notes

- Synthesis Optimization : Recycle p-phenetidine in step (a) to reduce raw material costs and improve purity .

- Toxicity Assays : Use in vitro models (e.g., renal cell lines) to assess metabolite-induced oxidative stress and DNA damage .

- Analytical Validation : Include spike-recovery tests (90–110% recovery) and limit of detection (LOD) studies for regulatory compliance .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.